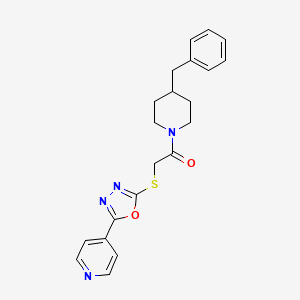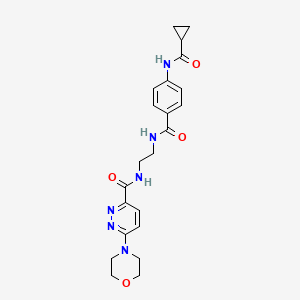![molecular formula C19H15ClF3N3O3S B2688251 5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 551930-98-4](/img/structure/B2688251.png)
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” is a chemical compound with the molecular formula C19H15ClF3N3O3S and a molecular weight of 457.85. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a 1,2,4-oxadiazole ring, and phenyl rings with various substituents . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
A class of sulfone linked bis heterocycles, including compounds with structures related to 5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, has been synthesized and evaluated for antimicrobial and cytotoxic activities. These compounds exhibited significant antibacterial and antifungal activities against specific strains such as Pseudomonas aeruginosa and Penicillium chrysogenum. Additionally, a vinylsulfonyl oxadiazole derivative showed notable cytotoxicity against A549 lung carcinoma cells, highlighting the potential of these compounds in anticancer research (Muralikrishna et al., 2012).
Potential Anticancer Agents
The discovery of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole derivatives as novel apoptosis inducers offers a promising avenue for anticancer drug development. These compounds have demonstrated activity against breast and colorectal cancer cell lines, with one derivative showing in vivo efficacy in a tumor model. Molecular target identification has been achieved, revealing these compounds’ mechanism of action, which further supports their potential as anticancer agents (Zhang et al., 2005).
Antitubercular and Antimicrobial Agents
Novel 1,3,4-oxadiazole and acetamide derivatives have been synthesized and evaluated for their antibacterial, antienzymatic, and hemolytic activities. Certain derivatives demonstrated good inhibitory effects against gram-negative bacterial strains, indicating their potential as antimicrobial and antitubercular agents. This research contributes to the development of new therapeutic agents for treating bacterial infections and tuberculosis (Nafeesa et al., 2017).
Inhibition of Tobacco Bacterial Wilt
The design and synthesis of sulfone derivatives containing the 1,3,4-oxadiazole moiety have led to compounds with promising in vitro antibacterial activities against tobacco bacterial wilt. These findings suggest a novel approach for developing bactericides to protect plants from bacterial diseases, demonstrating the versatility of 1,3,4-oxadiazole derivatives in agricultural applications (Xu et al., 2012).
Mechanism of Action
Pyrrolidine
Pyrrolidine is a five-membered ring with one nitrogen atom. Compounds containing a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Indole derivatives
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-14-7-1-2-9-16(14)30(27,28)26-10-4-8-15(26)18-24-17(25-29-18)12-5-3-6-13(11-12)19(21,22)23/h1-3,5-7,9,11,15H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCZJKTCHUPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)
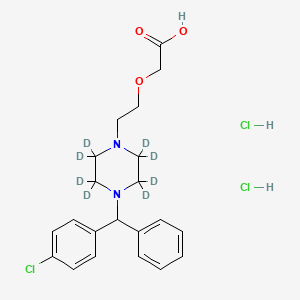
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)
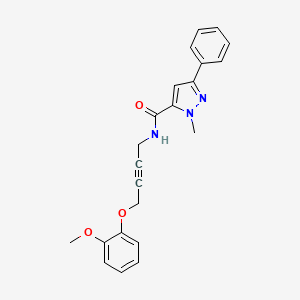
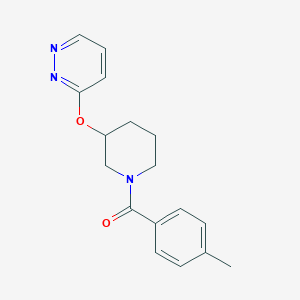
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
